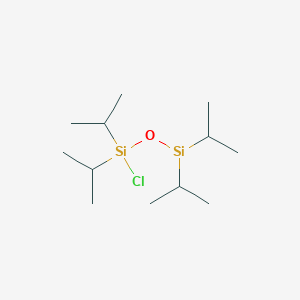
3-Chloro-1,1,3,3-tetraisopropyldisiloxane
Descripción general
Descripción
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is a chemical compound with the molecular formula C12H28Cl2OSi2. It is a silylating reagent used primarily for the protection of hydroxy groups in organic synthesis. This compound is known for its ability to protect both 3’- and 5’-hydroxy functions of ribonucleosides, making it valuable in the field of nucleotide chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Trichlorosilane: One method to synthesize 3-Chloro-1,1,3,3-tetraisopropyldisiloxane involves starting with trichlorosilane.
From 1,1,3,3-Tetraisopropyldisiloxane: Another method involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride (CCl4) in the presence of catalytic palladium(II) chloride (PdCl2).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 3-Chloro-1,1,3,3-tetraisopropyldisiloxane undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Protection Reactions: It is widely used as a silylating reagent to protect hydroxy groups in organic molecules.
Common Reagents and Conditions
Imidazole: Used in the presence of imidazole to form 1,3-tetraisopropyldisiloxanylidene derivatives.
Pyridine-DMF: Another common condition involves the use of pyridine-DMF for the protection of diols.
Major Products Formed
Aplicaciones Científicas De Investigación
3-Chloro-1,1,3,3-tetraisopropyldisiloxane has several applications in scientific research:
Nucleotide Chemistry: It is used for the simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides, aiding in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides.
Chemical Delivery Systems: Employed in the formation of ribavirin chemical delivery systems.
Protecting Group Reagent: Serves as a protecting group reagent for open-chain polyhydroxy compounds and in the preparation of cyclic bridged peptides.
Mecanismo De Acción
The mechanism by which 3-Chloro-1,1,3,3-tetraisopropyldisiloxane exerts its effects involves the formation of a stable silyl ether bond with hydroxy groups. This bond formation protects the hydroxy group from further reactions until it is selectively cleaved by fluoride ions or acidic conditions. The high steric demand of the tetraisopropyldisiloxane group enables discrimination between primary and secondary hydroxy groups .
Comparación Con Compuestos Similares
Similar Compounds
Triisopropylsilyl Chloride: Another silylating reagent used for the protection of hydroxy groups.
Di-tert-butyldichlorosilane: Used for similar protection purposes but with different steric and electronic properties.
Trimethylsilyl Trifluoromethanesulfonate: Another protecting group reagent with different reactivity and stability profiles.
Uniqueness
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is unique due to its ability to simultaneously protect both 3’- and 5’-hydroxy functions of ribonucleosides, which is not commonly achieved by other silylating reagents. Its high steric demand also allows for selective protection of primary over secondary hydroxy groups, making it particularly useful in complex organic syntheses .
Propiedades
InChI |
InChI=1S/C12H28ClOSi2/c1-9(2)15(10(3)4)14-16(13,11(5)6)12(7)8/h9-12H,1-8H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGGBFZFNLHLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)O[Si](C(C)C)(C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















